3-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Description
The compound “3-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine” is a complex organic molecule that contains several functional groups, including an azetidine ring, a 1,2,4-oxadiazole ring, and a pyridine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a 1,2,4-oxadiazole ring, and a pyridine ring. These rings are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The azetidine ring in the compound is a four-membered ring with one nitrogen atom, which could make it reactive. The 1,2,4-oxadiazole ring is a heterocyclic aromatic ring, which could contribute to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine, 1,2,4-oxadiazole, and pyridine rings could affect properties such as solubility, melting point, and reactivity .Future Directions
The compound “3-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine” could be of interest in various fields of research due to the presence of the azetidine, 1,2,4-oxadiazole, and pyridine rings. These functional groups are often found in biologically active compounds, suggesting potential applications in medicinal chemistry .
properties
IUPAC Name |
5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,14-6-2-1-3-7-14)20-10-13(11-20)16-18-15(19-23-16)12-5-4-8-17-9-12/h4-5,8-9,13-14H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPORTPVBIHJFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[1-(Cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine |
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